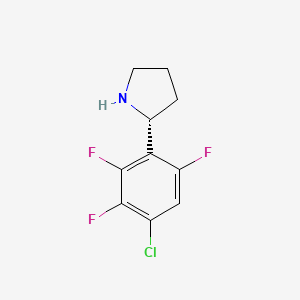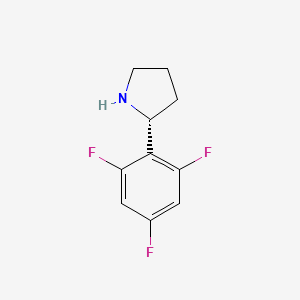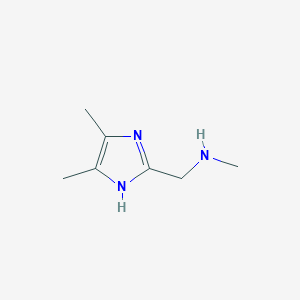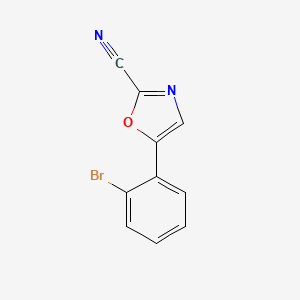
5-(2-Bromophenyl)oxazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)oxazole-2-carbonitrile is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to the oxazole ring. It has a molecular weight of 249.06 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Cyclization Reactions: Catalysts like silver carbonate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but with a propionic acid group instead of a nitrile.
2-(3-Bromo-phenyl)-oxazole: Similar structure but with the bromine atom in a different position.
Uniqueness
5-(2-Bromophenyl)oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. Its bromine and nitrile groups make it a versatile intermediate for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C10H5BrN2O |
|---|---|
Molekulargewicht |
249.06 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H |
InChI-Schlüssel |
IJQMDQOBVYBMRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




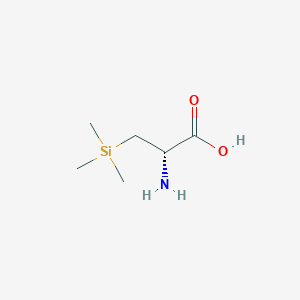

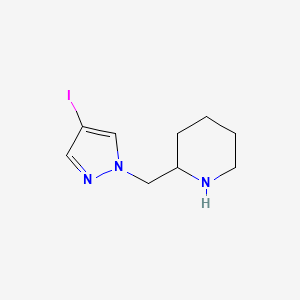
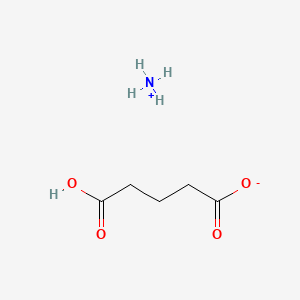
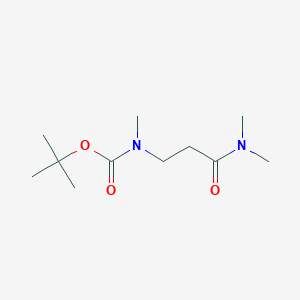
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
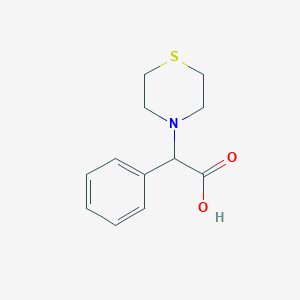
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)
